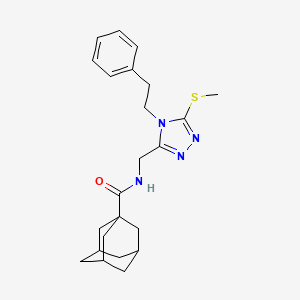

(1S,3s)-N-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4OS/c1-29-22-26-25-20(27(22)8-7-16-5-3-2-4-6-16)15-24-21(28)23-12-17-9-18(13-23)11-19(10-17)14-23/h2-6,17-19H,7-15H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAUGZTVGQYVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (1S,3s)-N-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features an adamantane core, a carboxamide functional group, and a triazole ring with a phenethyl substituent, suggesting various pharmacological applications.

Structural Characteristics

The structural composition of the compound includes:

- Adamantane Core : Known for its stability and rigidity.

- Carboxamide Group : Enhances solubility and biological activity.

- Triazole Ring : Notable for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant antifungal , antiviral , and anticancer activities. The triazole moiety is particularly effective in inhibiting enzymes involved in disease pathways.

Potential Pharmacological Properties

- Antifungal Activity : The triazole derivatives are widely recognized for their antifungal properties, potentially disrupting fungal cell membranes or inhibiting ergosterol synthesis.

- Antiviral Activity : Adamantane derivatives have shown effectiveness against viruses such as influenza and HIV, suggesting that this compound may have similar antiviral properties .

- Anticancer Activity : The compound may interact with specific receptors or enzymes involved in cancer pathways, warranting further investigation into its anticancer potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the adamantane core.

- Introduction of the carboxamide and triazole functionalities through selective reactions.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial. Interaction studies typically involve:

- Binding Affinity Assessments : Measuring how well the compound binds to target enzymes or receptors.

- In Vitro Assays : Evaluating biological activity through cell culture experiments.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Métodos De Preparación

Introduction of the Methylthio Group

The methylthio (-SMe) moiety at position 5 of the triazole is introduced via nucleophilic substitution. Reacting 3-mercapto-1,2,4-triazole with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate, K₂CO₃) in dimethylformamide (DMF) at 60–80°C yields the methylthio derivative. Alternative alkylating agents, such as dimethyl sulfate, may also be employed under similar conditions.

Functionalization with Phenethyl and Methyl Groups

Phenethyl Substitution at Position 4

The phenethyl group is introduced at position 4 of the triazole via a Mannich reaction. A mixture of 5-(1-adamantyl)-4-methylthio-3-mercapto-1,2,4-triazole, phenethylamine, and formaldehyde (37% aqueous solution) in ethanol is refluxed for 12–24 hours. The reaction proceeds through imine formation, followed by nucleophilic attack by the secondary amine, yielding the 4-phenethyl-substituted triazole.

Methylation of the Triazole Nitrogen

The methyl group at position 1 is introduced via alkylation. Treatment of the triazole intermediate with methyl iodide in the presence of a base (e.g., sodium hydride, NaH) in tetrahydrofuran (THF) at 0–25°C facilitates N-methylation. Steric hindrance from the adamantane moiety necessitates prolonged reaction times (8–12 hours) for complete substitution.

Coupling of Adamantane-Carboxamide and Triazole Moieties

The final step involves coupling the adamantane-carboxamide with the functionalized triazole. Activation of adamantane-1-carboxylic acid as an acid chloride (using SOCl₂) is followed by reaction with the triazole-methylamine derivative in anhydrous DCM. Triethylamine (Et₃N) is added to scavenge HCl, and the mixture is stirred at room temperature for 4–6 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target compound.

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction confirms the C-shaped conformation of the triazole-adamantane backbone, with bond angles and distances consistent with analogous structures.

Optimization Challenges and Solutions

Q & A

Q. What are the established synthetic pathways for synthesizing adamantane-triazole hybrids like this compound?

Methodological Answer: The synthesis typically involves two key steps:

Cyclization of thiosemicarbazides : Reacting adamantane-1-carbohydrazide with isothiocyanates (e.g., phenyl or methyl isothiocyanate) under alkaline conditions forms 5-(adamantyl)-1,2,4-triazole-3-thiones .

Functionalization : The thione group undergoes alkylation or Mannich reactions. For example, reacting with α-haloalkanes in n-butanol yields S-alkylated derivatives, while Mannich bases are formed using formaldehyde and substituted piperazines .

Key Data :

- Yields for Mannich bases (e.g., compounds 6a–f ) range from 65–85% .

- Alkylation reactions require NaOH as a base and 1-bromoalkanes (C4–C10 chains) for optimal solubility .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: A multi-technique approach is employed:

- 1H/13C NMR : Confirms substituent positions (e.g., adamantyl protons at δ ~1.6–2.1 ppm; triazole protons at δ ~7.3–8.1 ppm) .

- Mass Spectrometry (ESI-MS) : Pseudomolecular ion peaks (e.g., [M+H]+) align with theoretical molecular masses (e.g., ±0.5 Da error) .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular geometry and confirms stereochemistry .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound’s derivatives?

Methodological Answer:

- Lipophilicity Prediction : Adamantane’s high logP (~4.2) enhances membrane permeability, which can be modeled using tools like Molinspiration or SwissADME to predict absorption .

- Docking Studies : Molecular docking (AutoDock Vina) against bacterial targets (e.g., Candida albicans CYP51) identifies critical interactions (e.g., hydrogen bonds with triazole sulfur) .

- QSAR Analysis : Substituent effects (e.g., methylthio vs. phenyl groups) correlate with antimicrobial IC50 values using multivariate regression .

Q. Data Contradiction Example :

- S-Substituted derivatives (e.g., 11 , 12a–d ) show variable activity against Gram-negative bacteria (MIC: 8–64 µg/mL), likely due to steric hindrance from bulky adamantane .

Q. How can conflicting biological activity data for structurally similar analogs be resolved?

Methodological Answer:

- Standardized Assays : Discrepancies in antimicrobial activity (e.g., 6b vs. 6c ) may arise from variations in bacterial strains or inoculum size. Follow CLSI guidelines for MIC testing .

- Metabolic Stability Screening : Hepatic microsome assays (e.g., rat liver S9 fractions) assess whether rapid metabolism explains inconsistent in vivo anti-inflammatory results .

- Crystallographic Validation : Use SHELXD/SHELXE to resolve structural ambiguities (e.g., tautomerism in triazole rings) that may affect binding .

Q. Case Study :

- Compound 6e showed potent anti-inflammatory activity (62% inhibition at 50 mg/kg) but poor solubility. Formulation with cyclodextrin improved bioavailability, resolving efficacy gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.